![molecular formula C21H23N3O4 B3015196 N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954092-34-3](/img/structure/B3015196.png)
N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
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Description
N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, also known as BEMOE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and drug discovery. BEMOE is a small molecule inhibitor that targets the protein-protein interaction between the tumor suppressor protein p53 and the oncoprotein MDM2. Inhibition of this interaction leads to the activation of the p53 pathway, which is responsible for regulating cell growth and division, and has been implicated in the development of various types of cancer.
Scientific Research Applications
Organic Synthesis
In organic chemistry, the compound serves as a versatile building block:
- Selective O-Benzylations : The compound participates in selective O-benzylation reactions, leading to functionalized derivatives. A ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) facilitates this process .
Heterocyclic Chemistry
The compound’s heterocyclic nature opens up several avenues:
- Isoindoloquinoline Derivatives : Researchers have synthesized derivatives belonging to the isoindolo[2,1-a]quinoline family, including novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide .
Green Synthesis
Efforts toward sustainable chemistry involve the compound:
properties
IUPAC Name |
N-benzyl-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-19(24-11-12-28-18(15-24)17-9-5-2-6-10-17)14-23-21(27)20(26)22-13-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYPYXDRVBSMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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